Cas no 16505-59-2 (4-chloro-2,3-dihydro-1,2-benzothiazol-3-one)

4-Chloro-2,3-dihydro-1,2-benzothiazol-3-one is a heterocyclic compound featuring a benzothiazole core with a chloro substituent at the 4-position and a ketone group at the 3-position. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group enhances electrophilic properties, facilitating further functionalization, while the ketone moiety offers versatility in condensation and cyclization reactions. Its stable yet modifiable framework makes it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture and light. Proper storage and handling are recommended to maintain purity and reactivity.
4-chloro-2,3-dihydro-1,2-benzothiazol-3-one structure
16505-59-2 structure
Product Name:4-chloro-2,3-dihydro-1,2-benzothiazol-3-one
CAS No:16505-59-2
MF:C7H4ClNOS
MW:185.630759239197
CID:5220048
PubChem ID:57436560
Update Time:2025-06-22

4-chloro-2,3-dihydro-1,2-benzothiazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3(2H)-one, 4-chloro-
    • 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one
    • Inchi: 1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)
    • InChI Key: WOVVBOZDLNYKSH-UHFFFAOYSA-N
    • SMILES: S1C2=C(C(Cl)=CC=C2)C(=O)N1

Computed Properties

  • Exact Mass: 184.9702126g/mol
  • Monoisotopic Mass: 184.9702126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.4Ų

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Additional information on 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one

Introduction to 4-Chloro-2,3-Dihydro-1,2-Benzothiazol-3-One (CAS No. 16505-59-2)

4-Chloro-2,3-dihydro-1,2-benzothiazol-3-one, also known by its CAS number 16505-59-2, is a versatile compound with significant applications in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring and a chloro substituent. The benzothiazole ring is a heterocyclic aromatic compound that is widely used in the development of various drugs due to its biological activity and stability.

The chemical formula of 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one is C8H6ClNO2S, and it has a molecular weight of 209.66 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it an attractive candidate for various synthetic transformations and pharmaceutical applications.

In recent years, there has been growing interest in the use of 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one as a key intermediate in the synthesis of bioactive compounds. One notable application is in the development of antifungal agents. Research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The presence of the chloro substituent on the benzothiazole ring enhances the compound's ability to disrupt fungal cell membranes, making it a valuable lead compound for further drug development.

Beyond antifungal applications, 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one has also been explored for its potential as an anticancer agent. Studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a study published in the European Journal of Medicinal Chemistry reported that a series of substituted benzothiazoles derived from 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one showed significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). These findings suggest that this compound could serve as a promising scaffold for the design of novel anticancer drugs.

The synthetic versatility of 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one has also made it an important intermediate in the synthesis of other bioactive molecules. For instance, it can be used as a building block for the preparation of various heterocyclic compounds with diverse biological activities. The chloro substituent on the benzothiazole ring can be readily functionalized through nucleophilic substitution reactions, allowing for the introduction of different functional groups that can modulate the biological properties of the final product.

In addition to its pharmaceutical applications, 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one has found use in other areas such as agrochemicals and materials science. In agrochemical research, derivatives of this compound have been investigated for their potential as herbicides and insecticides. The unique chemical structure and stability of benzothiazoles make them suitable for developing new agrochemical products with improved efficacy and reduced environmental impact.

In materials science, 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one has been explored as a precursor for the synthesis of functional polymers and coatings. The presence of reactive functional groups on the benzothiazole ring allows for the formation of covalent bonds with other monomers or polymers, leading to materials with enhanced mechanical properties and chemical resistance. These materials have potential applications in areas such as electronics, coatings, and adhesives.

The safety profile of 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one is an important consideration for its use in various applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate safety measures should be followed to minimize exposure risks. This includes using personal protective equipment (PPE) such as gloves and goggles when handling the compound and ensuring adequate ventilation in work areas.

In conclusion, 4-chloro-2,3-dihydro-1,2-benzothiazol-3-one (CAS No. 16505-59-2) is a versatile compound with a wide range of applications in pharmaceuticals, organic synthesis, agrochemicals, and materials science. Its unique chemical structure and synthetic versatility make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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